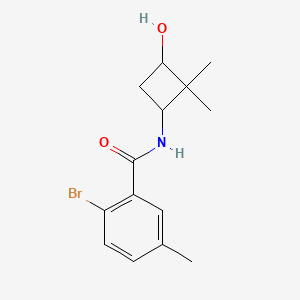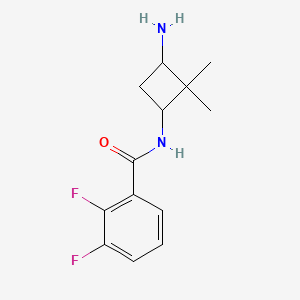![molecular formula C11H16FN3O2 B6644627 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol, also known as FMAU, is a synthetic nucleoside analog that has been extensively studied for its potential applications in the field of cancer research. FMAU is structurally similar to the antiviral drug, acyclovir, and has been shown to exhibit potent antitumor activity in preclinical studies.
Mechanism of Action
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol exerts its antitumor effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. This compound is phosphorylated by thymidine kinase 1 (TK1) to form this compound-MP, which is subsequently incorporated into DNA during replication. This compound-MP inhibits DNA synthesis by acting as a chain terminator, and induces apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high selectivity towards cancer cells. This compound has also been shown to exhibit good pharmacokinetic properties, including high stability in plasma and good tissue distribution. This compound has been shown to exhibit low immunogenicity, making it a promising candidate for clinical development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol is its potent antitumor activity, which makes it a promising candidate for cancer therapy. This compound also exhibits good pharmacokinetic properties and low toxicity, making it a safe and effective therapeutic agent. However, one of the limitations of this compound is its low solubility, which can make it difficult to formulate for clinical use.
Future Directions
There are several potential future directions for the development of 4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol as a therapeutic agent. One potential direction is the development of this compound-based prodrugs, which can improve the solubility and bioavailability of this compound. Another potential direction is the development of this compound-based imaging agents, which can be used for the early detection and monitoring of cancer. Finally, the combination of this compound with other chemotherapeutic agents may lead to improved therapeutic outcomes in cancer patients.
Synthesis Methods
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol can be synthesized using a variety of methods, including the reaction of 5-fluorouracil with 2,3-anhydro-5-O-(4,4'-dimethoxytrityl)-D-arabinofuranose, followed by reduction with sodium borohydride. Alternatively, this compound can be synthesized through the reaction of 5-fluorouracil with 2,3-anhydro-5-O-(4,4'-dimethoxytrityl)-D-arabinofuranose, followed by treatment with methylamine and reduction with sodium borohydride.
Scientific Research Applications
4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol has been extensively studied for its potential applications in the field of cancer research. In preclinical studies, this compound has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to exhibit synergistic effects when used in combination with other chemotherapeutic agents, such as cisplatin and gemcitabine.
Properties
IUPAC Name |
4-[[(5-fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2/c1-15(10-13-6-9(12)7-14-10)8-11(16)2-4-17-5-3-11/h6-7,16H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIRJHNVBZOCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCOCC1)O)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6644556.png)

![2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol](/img/structure/B6644564.png)
![2-Fluoro-6-[[1-(2-hydroxyethyl)cyclopropyl]methylamino]benzonitrile](/img/structure/B6644568.png)

![3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid](/img/structure/B6644594.png)
![1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide](/img/structure/B6644605.png)
![1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)
![N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-2-ylmethyl)cyclopropanamine](/img/structure/B6644614.png)
![2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6644618.png)

![3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)

